molecular formula C22H24O8 B12588732 7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone CAS No. 502850-40-0

7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone

Katalognummer: B12588732
CAS-Nummer: 502850-40-0
Molekulargewicht: 416.4 g/mol
InChI-Schlüssel: KKCQTRSQJSYJLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone is a complex organic compound with the molecular formula C22H24O8. It is characterized by its unique spiro structure, which includes multiple oxygen atoms and double bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,12,20,25-Tetraoxadispiro[484~14~8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone typically involves multi-step organic reactionsSpecific reagents and catalysts, such as Lewis acids, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxygenated derivatives, while reduction reactions may produce simpler hydrocarbon structures .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimalarial agent. Studies have demonstrated its efficacy against Plasmodium species, the causative agents of malaria. Its mechanism of action involves the generation of reactive oxygen species, which damage the parasite’s cellular components .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it a valuable component in the formulation of high-performance materials .

Wirkmechanismus

The mechanism of action of 7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone involves the interaction with molecular targets, such as enzymes and cellular membranes. The compound generates reactive oxygen species, leading to oxidative stress and damage to cellular components. This mechanism is particularly effective against parasites and cancer cells, which are more susceptible to oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone is unique due to its specific arrangement of oxygen atoms and double bonds, which confer distinct chemical and biological properties. Its stability and reactivity make it a versatile compound for various applications, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

502850-40-0

Molekularformel

C22H24O8

Molekulargewicht

416.4 g/mol

IUPAC-Name

7,12,20,25-tetraoxadispiro[4.8.414.85]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone

InChI

InChI=1S/C22H24O8/c23-17-21(9-1-2-10-21)18(24)28-14-6-8-16-30-20(26)22(11-3-4-12-22)19(25)29-15-7-5-13-27-17/h1-8H,9-16H2

InChI-Schlüssel

KKCQTRSQJSYJLD-UHFFFAOYSA-N

Kanonische SMILES

C1C=CCC12C(=O)OCC=CCOC(=O)C3(CC=CC3)C(=O)OCC=CCOC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.